4-((Azetidin-3-yloxy)methyl)-2-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Azetidin-3-yloxy)methyl)-2-methyloxazole is a heterocyclic compound that features both azetidine and oxazole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Azetidin-3-yloxy)methyl)-2-methyloxazole typically involves the reaction of azetidine derivatives with oxazole precursors. One common method includes the use of azetidin-3-ol and 2-methyloxazole under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-((Azetidin-3-yloxy)methyl)-2-methyloxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of functionalized oxazole compounds .
Scientific Research Applications
4-((Azetidin-3-yloxy)methyl)-2-methyloxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((Azetidin-3-yloxy)methyl)-2-methyloxazole involves its interaction with specific molecular targets. The azetidine and oxazole rings can interact with biological molecules, potentially inhibiting or modifying their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
Uniqueness
4-((Azetidin-3-yloxy)methyl)-2-methyloxazole is unique due to its specific combination of azetidine and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H12N2O2/c1-6-10-7(4-11-6)5-12-8-2-9-3-8/h4,8-9H,2-3,5H2,1H3 |
InChI Key |
QRNNSKOFOXGSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.